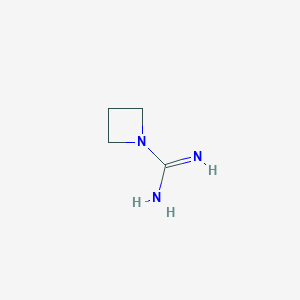
Azetidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine-1-carboximidamide is a nitrogen-containing heterocyclic compound with a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidine-1-carboximidamide can be synthesized through several methods, including ring contraction, cycloaddition reactions, and C–H activation. . This reaction typically proceeds under photochemical conditions, providing a straightforward route to functionalized azetidines.
Industrial Production Methods
Industrial production of this compound often involves large-scale cycloaddition reactions and coupling with Grignard reagents. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Azetidine-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-1-carboxylic acid derivatives, while reduction can produce azetidine-1-carboxamides .
Scientific Research Applications
Azetidine-1-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azetidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the four-membered ring, which facilitates bond cleavage and functionalization under appropriate conditions . This unique reactivity allows it to participate in various biochemical processes and exert its effects on target molecules.
Comparison with Similar Compounds
Azetidine-1-carboximidamide can be compared with other similar compounds, such as aziridines and pyrrolidines:
Aziridines: These three-membered ring compounds are less stable and more reactive than azetidines due to higher ring strain.
The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C4H9N3 |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
azetidine-1-carboximidamide |
InChI |
InChI=1S/C4H9N3/c5-4(6)7-2-1-3-7/h1-3H2,(H3,5,6) |
InChI Key |
YOYWPDYQVWWKMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B12282476.png)
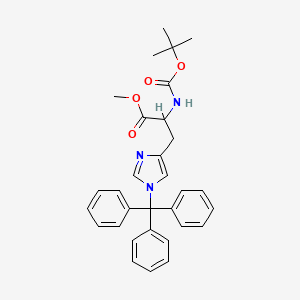
![5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid](/img/structure/B12282487.png)

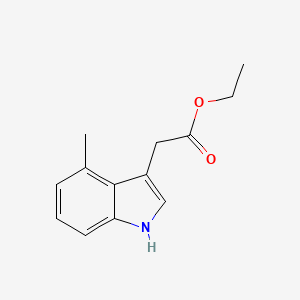
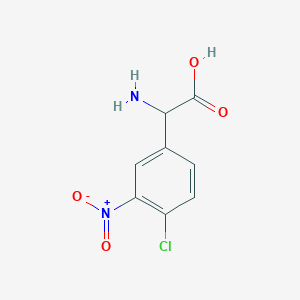

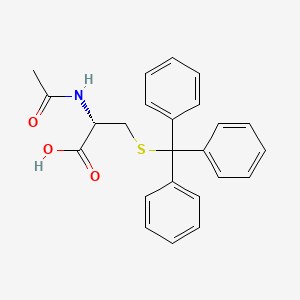
![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide](/img/structure/B12282527.png)
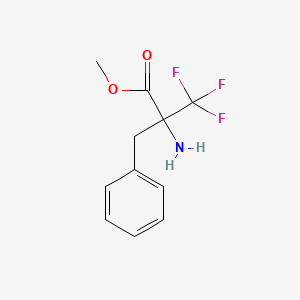
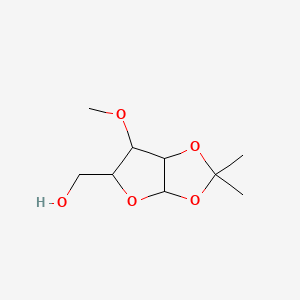

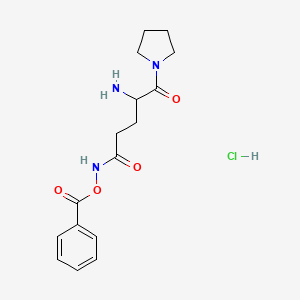
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate](/img/structure/B12282570.png)
